molecular formula C15H12N2O3 B597831 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-34-5

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No. B597831
CAS RN: 17288-34-5
M. Wt: 268.272
InChI Key: IZRJKXQTXUVODX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxylic acid group (-COOH), a benzyloxy group (C6H5-CH2-O-) and a pyrrolo group, a five-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling . This involves the reaction of a boronic acid or boronic ester with a halide or pseudo-halide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide coupling reactions . The pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Anti-inflammatory Activity : A study by Muchowski et al. (1985) synthesized 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, a compound closely related to 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. They evaluated its analgesic and anti-inflammatory activities, highlighting its potential in pharmacology. This study underscores the relevance of such compounds in developing new medicinal agents (Muchowski et al., 1985).

  • Lanthanide-based Coordination Polymers : Sivakumar et al. (2011) investigated aromatic carboxylic acids, including derivatives similar to 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, for developing lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, suggesting their use in materials science and photonics (Sivakumar et al., 2011).

  • Synthesis of Pyrrolopyridine Derivatives : The work by Toja et al. (1986) involved the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to the compound . Their research provides insights into the synthetic pathways that can be applied to similar compounds (Toja et al., 1986).

  • Pyrrolopyridine Analog Synthesis : Lichitsky et al. (2010) synthesized 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. This method could be adapted for the synthesis of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, illustrating the versatility of synthetic approaches in organic chemistry (Lichitsky et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds containing a carboxylic acid group can be corrosive and may cause burns and eye damage .

Future Directions

Future research could involve investigating the potential applications of this compound in various fields, such as medicinal chemistry or materials science. For example, pyridine derivatives are commonly used in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biochemical pathways .

Result of Action

The compound’s benzyloxy group could potentially undergo oxidation and reduction reactions, leading to changes in the compound’s electron withdrawing or donating properties .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid would be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to air and moisture . Additionally, the compound’s action and efficacy could be influenced by the pH and temperature of its environment.

properties

IUPAC Name

5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-8-12-11(16-13)6-7-14(17-12)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRJKXQTXUVODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653332
Record name 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

CAS RN

17288-34-5
Record name 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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